Zhebeirine
Overview
Description
Zhebeirine is an organic compound with the chemical formula C16H24O2 and a molecular weight of 248.36. It is a colorless to light yellow liquid with an aromatic odor. This compound is primarily used as a research reagent and is often employed as an initiator and oxidant in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zhebeirine involves several steps, including the use of acetonitrile and formic acid as solvents. The reaction conditions typically involve a flow rate of 0.4 mL/min during a 4-minute run time. The mobile phase consists of acetonitrile-0.1% formic acid .
Industrial Production Methods
The compound is isolated from the bulbs of Fritillaria puqiensis, a plant known for its medicinal properties .
Chemical Reactions Analysis
Types of Reactions
Zhebeirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes and acids.
Reduction: It can be reduced to form alcohols and ketones.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
Oxidation: Aldehydes and acids.
Reduction: Alcohols and ketones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Zhebeirine has several scientific research applications, including:
Chemistry: Used as an initiator and oxidant in organic synthesis.
Biology: Exhibits antitussive and expectorant properties, making it useful in respiratory research.
Medicine: Investigated for its potential anti-non-small cell lung cancer activity.
Industry: Employed as a research reagent in various industrial applications.
Mechanism of Action
Zhebeirine exerts its effects primarily through the regulation of cell cycle-related pathways. It down-regulates the expression of key proteins involved in different phases of the cell cycle, such as CDK1, CDK2, Cyclin A2, and Cyclin B2. Additionally, it affects the p53 signaling pathway by decreasing the expression of proteins like PCNA, 14-3-3σ, and CHEK1 .
Comparison with Similar Compounds
Similar Compounds
- Verticine
- Verticinone
- Ebeiedinone
- Yibeissine
- Peimisine
Uniqueness
Zhebeirine is unique due to its specific inhibitory effects on non-small cell lung cancer cells and its ability to regulate the cell cycle through the p53 signaling pathway. This distinguishes it from other similar compounds, which may not exhibit the same level of specificity or potency .
Properties
IUPAC Name |
(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-PAYGNFRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318154 | |
Record name | Puqiedinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-47-2 | |
Record name | Puqiedinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143120-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Puqiedinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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